molecular formula C15H16N2O3 B2363432 (4-Methoxybenzyl)(2-nitrobenzyl)amine CAS No. 7539-30-2

(4-Methoxybenzyl)(2-nitrobenzyl)amine

Cat. No. B2363432
CAS RN: 7539-30-2
M. Wt: 272.304
InChI Key: YUMFEDPJTFIQCY-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(2-nitrobenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBNB and has a molecular formula of C14H14N2O3. The purpose of

Scientific Research Applications

1. Hydroxyl Function Protection

The 4-nitrobenzyl group, closely related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, has been used for the protection of hydroxyl functions in organic compounds. It can be selectively removed in the presence of other benzyl-type protecting groups like benzyl and 4-methoxybenzyl. This selectivity is crucial in synthetic chemistry for sequential reactions and purification processes (Kukase et al., 1990).

2. Synthesis of Secondary Amines

(4-Methoxybenzyl)(2-nitrobenzyl)amine plays a role in the synthesis of secondary amines from primary amines. This process involves sulfonation and N-sulfonation, which are significant in the synthesis of various organic compounds (Kurosawa et al., 2003).

3. Amino-acid Ester Synthesis

L-Amino-acid 4-methoxybenzyl ester hydrochlorides, which can be synthesized using 4-methoxybenzyl halides, are significant in peptide and protein research. These esters undergo various reactions, including cleavage with formic acid, which are fundamental in peptide synthesis (Stelakatos & Argyropoulos, 1970).

4. Amidine Protection in Synthesis

The application of 4-methoxybenzyl-4-nitrophenylcarbonate, a variant of (4-Methoxybenzyl)(2-nitrobenzyl)amine, has been demonstrated for N-protection of amidinonaphthol in synthesis. This reagent is suitable for multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999).

5. Bioreductive Drug Triggers

4-Nitrobenzyl carbamates, related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, are studied as triggers for bioreductive drugs. They are reduced to hydroxylamines, which then fragment to release toxic amine-based toxins, a process crucial in targeted drug delivery (Hay et al., 1999).

6. Nucleoside Transport Inhibition

Compounds related to (4-Methoxybenzyl)(2-nitrobenzyl)amine are used in inhibiting the nucleoside transport protein ENT1. This inhibition is crucial in understanding and regulating nucleoside transport, which has implications in drug delivery and pharmacokinetics (Tromp et al., 2004).

7. Photocatalytic Applications

4-Nitrophenyl ethers, closely related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, have been proposed as photoreagents for protein crosslinking and affinity labeling. They react with amines upon irradiation with light, a technique used in biochemistry for studying protein interactions and structures (Jelenc et al., 1978).

8. Analytical Characterization in Drug Analysis

Analytical studies have been conducted on compounds containing N-(ortho-methoxybenzyl)amines, showing their significance in drug testing and forensic analysis (Westphal et al., 2016).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17(18)19/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMFEDPJTFIQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)(2-nitrobenzyl)amine

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